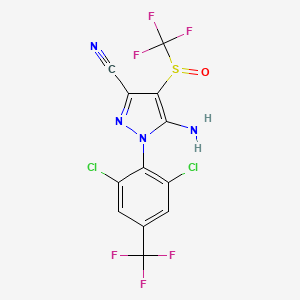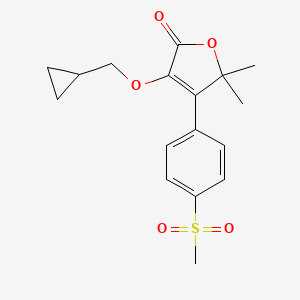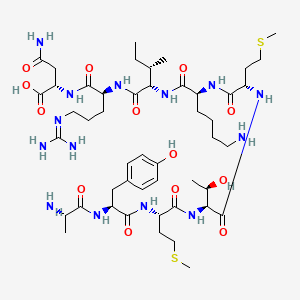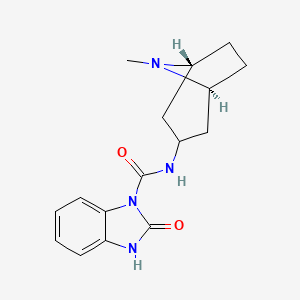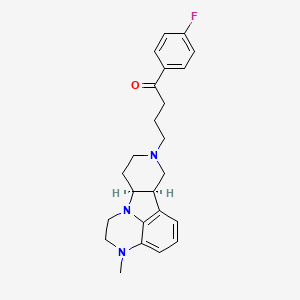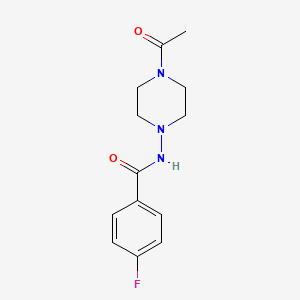
FK 960
概要
説明
科学的研究の応用
FK-960 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: FK-960 is used as a research tool to study cholinergic neurotransmission and its effects on cerebral blood flow.
Biology: FK-960 is used in biological studies to investigate its effects on neuronal signaling and synaptic density.
Medicine: FK-960 is being investigated as a potential treatment for dementia, Alzheimer’s disease, schizophrenia, and memory loss. It has shown promise in enhancing cognitive functions and reversing cerebral blood flow reduction.
Industry: FK-960 is used in the development of new therapeutic agents and as a reference compound in pharmaceutical research.
作用機序
FK-960 exerts its effects by enhancing cholinergic neurotransmission, which leads to an increase in cerebral blood flow. It acts on cholinesterase enzymes, particularly acetylcholinesterase, to enhance the release of acetylcholine. This neurotransmitter plays a crucial role in cognitive functions and memory. FK-960’s action is not dependent on non-glutamatergic neurotransmission, indicating its specificity for cholinergic pathways .
生化学分析
Biochemical Properties
FK 960 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to stimulate the phosphorylation of mitogen-activated protein/extracellular signal-regulated kinase (ERK) without any effect on the phosphorylation of p38 and c-Jun N-terminal kinase . This suggests that this compound may interact with these proteins and influence their activity.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to increase mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) in cultured rat astrocytes . This suggests that this compound influences cell function by impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It has been found to increase the levels of c-Fos and the phosphorylation of cAMP responsive element binding protein (CREB) . These effects were inhibited by PD98059, an ERK kinase inhibitor, suggesting that this compound exerts its effects at the molecular level through these interactions .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in guinea-pig hippocampal slices, this compound was found to augment long-term potentiation (LTP) in the mossy fiber-CA3 pathway . The dose-response curve was bell-shaped with a maximal augmentation at 10^-7 M .
準備方法
FK-960 can be synthesized through two primary methods :
-
Acetylation and Reduction Method
Step 1: Acetylation of 1-nitrosopiperazine with acetyl chloride and pyridine in dioxane to produce 1-acetyl-4-nitrosopiperazine.
Step 2: Reduction of 1-acetyl-4-nitrosopiperazine with zinc and acetic acid/water to yield 1-acetyl-4-aminopiperazine.
Step 3: Acylation of 1-acetyl-4-aminopiperazine with 4-fluorobenzoyl chloride using triethylamine in dichloromethane to obtain FK-960.
-
Nitrosation and Condensation Method
Step 1: Nitrosation of piperazine with sodium nitrite and hydrochloric acid in water, followed by condensation with benzyloxycarbonyl chloride using sodium hydroxide to produce 1-(benzyloxycarbonyl)-4-nitrosopiperazine.
Step 2: Reduction of 1-(benzyloxycarbonyl)-4-nitrosopiperazine with zinc and acetic acid/water to yield the corresponding amino derivative.
Step 3: Acylation of the amino derivative with 4-fluorobenzoyl chloride and triethylamine in dichloromethane to obtain N-(4-(benzyloxycarbonyl)piperazin-1-yl)-4-fluorobenzamide.
Step 4: Deprotection with hydrobromic acid in acetic acid to yield N-(1-piperazinyl)-4-fluorobenzamide.
Step 5: Acetylation with acetic anhydride and sodium hydroxide in water to produce FK-960.
化学反応の分析
FK-960 undergoes various chemical reactions, including:
Oxidation: FK-960 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert FK-960 into its reduced forms.
Substitution: FK-960 can undergo substitution reactions, particularly involving the fluorobenzamide moiety.
Acylation: FK-960 can be acylated to form derivatives with different acyl groups.
Common reagents used in these reactions include acetyl chloride, pyridine, zinc, acetic acid, sodium nitrite, hydrochloric acid, benzyloxycarbonyl chloride, sodium hydroxide, triethylamine, dichloromethane, hydrobromic acid, and acetic anhydride .
類似化合物との比較
FK-960 is unique in its ability to enhance cholinergic neurotransmission and reverse cerebral blood flow reduction. Similar compounds include:
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor that enhances cholinergic neurotransmission.
Galantamine: A cholinesterase inhibitor with similar cognitive-enhancing effects.
Compared to these compounds, FK-960 has shown a unique ability to restore cerebral blood flow responses abolished by sensory stimulation .
特性
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOKQKWTUYYVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158424 | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133920-70-4 | |
| Record name | FK 960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK-960 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06465 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FK 960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


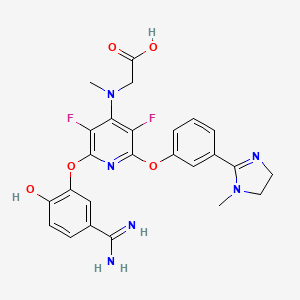


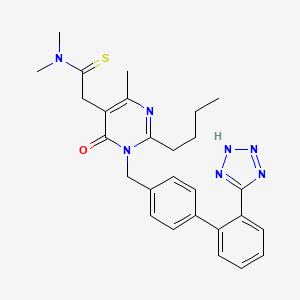
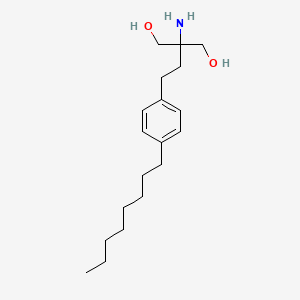
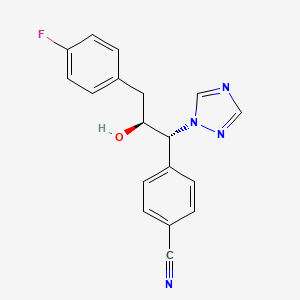
![5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B1672678.png)
